molecular formula C17H18F2N2O2S B4118742 N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(4-ethoxyphenyl)thiourea

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(4-ethoxyphenyl)thiourea

Cat. No. B4118742
M. Wt: 352.4 g/mol
InChI Key: HPFVVOXTMAUCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(4-ethoxyphenyl)thiourea, also known as Difethialone, is a rodenticide that belongs to the second-generation anticoagulant class of chemicals. It is a potent and effective poison used to control rodent populations in both urban and rural areas. The chemical has been widely researched and is known to have a high degree of efficacy and low toxicity to non-target organisms.

Mechanism of Action

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(4-ethoxyphenyl)thiourea works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver, leading to hemorrhage and death in rodents. The chemical has a long half-life in the body, making it effective at low doses and reducing the risk of resistance development.
Biochemical and physiological effects:
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(4-ethoxyphenyl)thiourea has been found to have a low toxicity to non-target organisms, including birds, mammals, and fish. However, it can cause toxicity in dogs and cats if ingested in large amounts. The chemical has been shown to have a low potential for bioaccumulation in the environment, reducing the risk of long-term effects on ecosystems.

Advantages and Limitations for Lab Experiments

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(4-ethoxyphenyl)thiourea has several advantages for use in lab experiments, including its high potency and efficacy in controlling rodent populations. However, its use is limited by its potential toxicity to dogs and cats, as well as its potential to cause secondary poisoning in non-target organisms.

Future Directions

There are several future directions for research on difethialone, including the development of alternative formulations and delivery methods to reduce the risk of accidental exposure to non-target organisms. Additionally, research could focus on the potential for resistance development in rodent populations and the development of strategies to prevent this from occurring. Finally, more research is needed to understand the long-term effects of difethialone on ecosystems and the potential for environmental contamination.

Scientific Research Applications

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(4-ethoxyphenyl)thiourea has been extensively researched for its use as a rodenticide, and its efficacy has been proven in numerous studies. The chemical has been found to be highly effective in controlling rodent populations, including those that are resistant to other anticoagulant rodenticides. Additionally, research has shown that difethialone has a low risk of secondary poisoning to non-target organisms, making it a safer option for pest control.

properties

IUPAC Name

1-[2-(difluoromethoxy)-4-methylphenyl]-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2S/c1-3-22-13-7-5-12(6-8-13)20-17(24)21-14-9-4-11(2)10-15(14)23-16(18)19/h4-10,16H,3H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFVVOXTMAUCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)C)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(4-ethoxyphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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